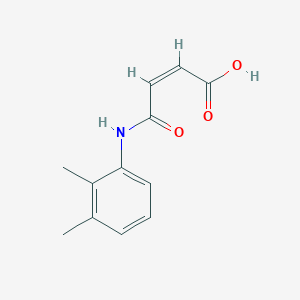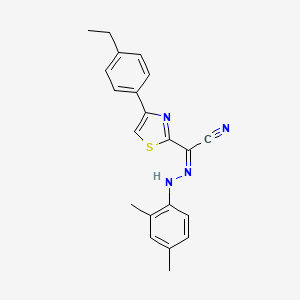![molecular formula C14H16N2O3 B2569479 N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide CAS No. 2361640-60-8](/img/structure/B2569479.png)
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide, also known as MPOP, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in medicinal chemistry. MPOP belongs to the class of pyrrolidine compounds and has shown promising results in various scientific studies.
Mechanism of Action
The mechanism of action of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is not fully understood. However, it is believed to act by modulating various cellular pathways. N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the activity of enzymes such as cyclooxygenase-2 (COX-2) and lipoxygenase (LOX), which are involved in the production of pro-inflammatory cytokines. N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has also been shown to inhibit the activity of histone deacetylases (HDACs), which are involved in the regulation of gene expression.
Biochemical and Physiological Effects:
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the production of pro-inflammatory cytokines such as interleukin-1 beta (IL-1β) and tumor necrosis factor-alpha (TNF-α). N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has also been shown to inhibit the activity of enzymes such as COX-2 and LOX, which are involved in the production of pro-inflammatory cytokines. Additionally, N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the aggregation of amyloid beta peptides, which are involved in the development of Alzheimer's disease.
Advantages and Limitations for Lab Experiments
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has several advantages for lab experiments. It has shown promising results in various scientific studies and has potential applications in medicinal chemistry. However, the synthesis of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a complex process that requires expertise in organic chemistry. Additionally, the mechanism of action of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is not fully understood, which limits its potential applications in medicinal chemistry.
Future Directions
There are several future directions for the research on N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide. One potential direction is to investigate the mechanism of action of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide in more detail. This could lead to a better understanding of its potential applications in medicinal chemistry. Another potential direction is to investigate the potential of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide in the treatment of other diseases, such as cardiovascular disease and diabetes. Additionally, further research is needed to optimize the synthesis of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide and to develop more efficient methods for its production.
Synthesis Methods
The synthesis of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide involves the reaction of 4-methoxyphenylhydrazine with ethyl acetoacetate to form 1-(4-methoxyphenyl)-3-oxobutan-2-ylhydrazine. This intermediate compound is then reacted with acryloyl chloride to form N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide. The synthesis of N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide is a complex process that requires expertise in organic chemistry.
Scientific Research Applications
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been extensively studied for its potential applications in medicinal chemistry. It has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders. N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. It has also been shown to have anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide has also shown potential in the treatment of neurodegenerative disorders such as Alzheimer's disease by inhibiting the aggregation of amyloid beta peptides.
properties
IUPAC Name |
N-[1-(4-methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N2O3/c1-3-13(17)15-10-8-14(18)16(9-10)11-4-6-12(19-2)7-5-11/h3-7,10H,1,8-9H2,2H3,(H,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSFVRMGGRZGMOE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CC(CC2=O)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(4-Methoxyphenyl)-5-oxopyrrolidin-3-yl]prop-2-enamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(6-benzyl-1-ethyl-3-methyl-5,7-dioxo-1,5,6,7-tetrahydro-4H-pyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,4-difluorophenyl)acetamide](/img/structure/B2569396.png)

![2-(4-isopropylphenyl)-9-methoxy-3H-chromeno[2,3-d]pyrimidine-4(5H)-thione](/img/no-structure.png)
![2-(2-Chlorophenyl)-1-[2-(4-methylpyrimidin-2-yl)-1,3,3a,4,6,6a-hexahydropyrrolo[3,4-c]pyrrol-5-yl]ethanone](/img/structure/B2569404.png)
![N-(benzo[d][1,3]dioxol-5-yl)-7-(thiophen-2-yl)-1,4-thiazepane-4-carboxamide](/img/structure/B2569406.png)
![5-Bromo-1-[(2-methylpropan-2-yl)oxycarbonyl]-3,4-dihydro-2H-pyridine-2-carboxylic acid](/img/structure/B2569407.png)
![N-[4-(diethylamino)phenyl]-4-(3-methylphenoxy)butanamide](/img/structure/B2569410.png)

![N-(tert-butyl)-4-((4-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamido)methyl)piperidine-1-carboxamide](/img/structure/B2569412.png)
![1-Benzothiophen-2-yl-[3-(pyridin-3-yloxymethyl)azetidin-1-yl]methanone](/img/structure/B2569415.png)
![N-[2-[(5-Chloro-2,3-dihydro-1-benzofuran-3-yl)amino]-2-oxoethyl]-N-ethylprop-2-enamide](/img/structure/B2569416.png)
![5-fluoro-N-[2-(4-fluorophenyl)ethyl]-3-methylpyridine-2-carboxamide](/img/structure/B2569417.png)

